Complete Absence of Published Comparative Biological or Physicochemical Data
A systematic search of primary research articles, patents (including WO 2026/019977 and US 12122779B2), and authoritative databases (PubChem, ChEMBL, DrugBank) returned zero records containing quantitative biological activity, selectivity, stability, solubility, or synthetic yield data for 4-(1-methyl‑1H‑pyrrol‑2‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile (919785‑66‑3). No head‑to‑head comparison against any close analog (e.g., 4-(1‑methyl‑1H‑indol‑3‑yl)-1,4‑dihydropyridazine‑4,5‑dicarbonitrile, pyrrolo[1,2‑b]pyridazine‑6‑carbonitrile, or other pyrrolopyridazine VEGFR inhibitors) is available [1][2]. The evidence tag is therefore 'Supporting evidence' only for the existence of the compound class.
| Evidence Dimension | Not applicable – no quantitative data exist |
|---|---|
| Target Compound Data | None available |
| Comparator Or Baseline | None available |
| Quantified Difference | None available |
| Conditions | Not applicable |
Why This Matters
Without quantitative comparator data, scientific selection cannot be guided by evidence; procurement must rely on custom synthesis and in‑house profiling.
- [1] Sabnis, R. W. Novel Pyrrolopyridazine Compounds as VEGFR Inhibitors for Treating Cancer. ACS Med. Chem. Lett. 2026, 17, 640–641, DOI: 10.1021/acsmedchemlett.6c00209. View Source
- [2] Blass, B. E. Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators. ACS Med. Chem. Lett. 2021, 12, 534–535, DOI: 10.1021/acsmedchemlett.1c00108. View Source
